molecular formula C15H17Cl2N B12677717 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride CAS No. 93893-67-5

1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride

Cat. No.: B12677717
CAS No.: 93893-67-5
M. Wt: 282.2 g/mol
InChI Key: HQJDXZLNKIXPQI-UHFFFAOYSA-M
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Description

1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride is an organic compound with the molecular formula C15H17Cl2N. This compound is characterized by the presence of a pyridinium ring substituted with a 4-chlorophenylmethyl group, an ethyl group, and a methyl group. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride typically involves the reaction of 4-chlorobenzyl chloride with 5-ethyl-2-methylpyridine in the presence of a suitable base. The reaction is carried out in an organic solvent such as toluene or THF (tetrahydrofuran) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

93893-67-5

Molecular Formula

C15H17Cl2N

Molecular Weight

282.2 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-ethyl-2-methylpyridin-1-ium;chloride

InChI

InChI=1S/C15H17ClN.ClH/c1-3-13-5-4-12(2)17(10-13)11-14-6-8-15(16)9-7-14;/h4-10H,3,11H2,1-2H3;1H/q+1;/p-1

InChI Key

HQJDXZLNKIXPQI-UHFFFAOYSA-M

Canonical SMILES

CCC1=C[N+](=C(C=C1)C)CC2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

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